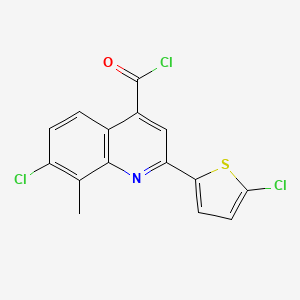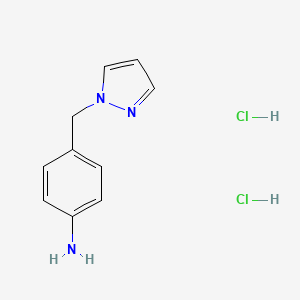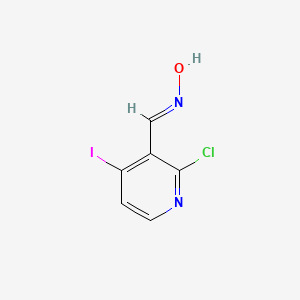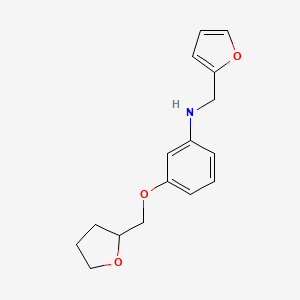
7-Chlor-2-(5-Chlor-2-thienyl)-8-methylchinolin-4-carbonylchlorid
Übersicht
Beschreibung
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C15H8Cl3NOS and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Kinase-Inhibition
Diese Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere als Kinase-Inhibitor. Kinase-Enzyme spielen eine entscheidende Rolle in der zellulären Signaltransduktion, und ihre Dysregulation ist mit Krankheiten wie Krebs verbunden. Die Struktur von 7-Chlor-2-(5-Chlor-2-thienyl)-8-methylchinolin-4-carbonylchlorid legt nahe, dass es an Kinase-Aktive Zentren binden könnte, ihre Aktivität hemmt und einen Weg für therapeutische Interventionen bietet .
Organische Synthese: Baustein
Aufgrund seiner reaktiven Carbonylchlorid-Gruppe kann diese Verbindung als vielseitiger Baustein in der organischen Synthese dienen. Es kann verschiedene chemische Reaktionen wie nukleophile Substitution eingehen, um eine Vielzahl von Derivaten mit potenziellen pharmakologischen Aktivitäten zu erzeugen .
Materialwissenschaft: Organische Halbleiter
Die Thiophen- und Chinolin-Einheiten, die in der Verbindung vorhanden sind, deuten auf ihre Nützlichkeit in der Materialwissenschaft hin, insbesondere bei der Entwicklung organischer Halbleiter. Diese Verbindungen sind unerlässlich für die Herstellung flexibler elektronischer Geräte wie OLEDs .
Analytische Chemie: Chromatographie-Standards
In der analytischen Chemie könnte diese Verbindung als Standard in der Chromatographie verwendet werden, um ähnliche Verbindungen in komplexen Gemischen aufgrund ihrer einzigartigen chemischen Signatur zu identifizieren und zu quantifizieren .
Biochemie: Enzymreaktionsstudien
Die Fähigkeit der Verbindung, als Kinase-Inhibitor zu wirken, macht sie auch für die biochemische Forschung wertvoll, insbesondere bei der Untersuchung von Enzymreaktionen und -wegen. Sie kann verwendet werden, um die Funktion von Kinasen in verschiedenen biologischen Prozessen zu untersuchen .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
Die chemische Struktur dieser Verbindung legt potenzielle Anwendungen in der Entwicklung von Pestiziden nahe. Ihre Fähigkeit, mit bestimmten Enzymen zu interferieren, könnte genutzt werden, um gezielte Pestizide zu entwickeln, die umweltfreundlicher und weniger schädlich für Nicht-Zielarten sind .
Eigenschaften
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)


![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)


